
2-(2-methyl-1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methyl-1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an attractive candidate for a variety of research purposes. In
Wissenschaftliche Forschungsanwendungen
1. Relevance in CNS Diseases and Drug Design
A comprehensive description of GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists, which includes indole derivatives (possibly related to the compound ), reveals their critical role in central nervous system (CNS) diseases. This review highlights the therapeutic potential of these antagonists in various disorders, providing insights into structure, structure-activity relationship (SAR), and pharmacology, aiding medicinal chemists in designing effective drugs targeting CNS diseases (Liu et al., 2020).
2. Involvement in Synapse Trafficking of NMDA Receptors
The study on ER to synapse trafficking of NMDA receptors emphasizes the significant role of ionotropic glutamate receptors, including NMDA receptors, in the mammalian central nervous system. It explores the biosynthetic pathway, transport after release from the endoplasmic reticulum, and functioning at the plasma membrane, pointing towards a deep involvement in synaptic physiology and associated brain diseases (Horak et al., 2014).
3. Potential Antidepressant and Anxiolytic Properties
An in-depth review of the behavioral pharmacology of a specific 5-HT1B antagonist, although not the exact compound , offers insights into potential antidepressant and anxiolytic properties that such compounds may exhibit. This understanding is crucial for exploring similar properties in related compounds (Hudzik et al., 2003).
4. Synthesis and Bioactivity of Related Structures
The study of chiral 1,4-Oxazino[4,3- a ]indoles, which share structural similarities with the compound , sheds light on their synthesis and bioactive properties like antidepressant, anti-inflammatory, or antitumor activities. This information can be pivotal for understanding the chemical behavior and potential applications of the compound (Dupeux & Michelet, 2022).
5. Role in AMPA Receptor Agonism and Depression Treatment
Research indicates the potential role of AMPA receptor agonists, including compounds structurally similar to the one , in depression treatment. This understanding is crucial for exploring the antidepressant effects and developing novel treatments (Yang et al., 2012).
6. Nootropic Effects and Cognitive Enhancement
A review of Aniracetam, a drug with possible cognition-enhancing effects, provides insights into its modulation of glutamate receptors and cholinergic transmission, which are possibly related to the mechanism of action of the compound . This information can be useful for exploring the nootropic and cognitive-enhancing potential of similar compounds (Lee & Benfield, 1994).
Eigenschaften
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13-16(14-5-2-3-6-15(14)20-13)17(22)18(23)19-7-4-8-21-9-11-24-12-10-21/h2-3,5-6,20H,4,7-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZOLMVLYMRFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[5-[(1-Tert-butyl-5-chloro-6-oxopyridazin-4-yl)oxymethyl]pyridin-2-yl]oxyethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B2513227.png)
![2-Indol-1-yl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2513228.png)
![2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
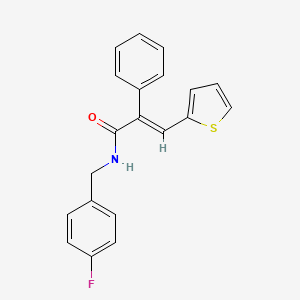
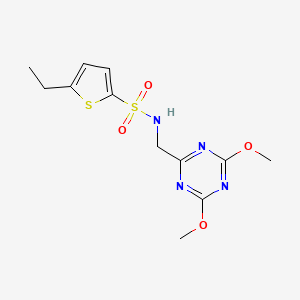
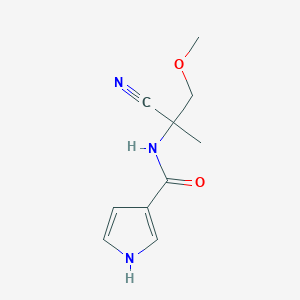

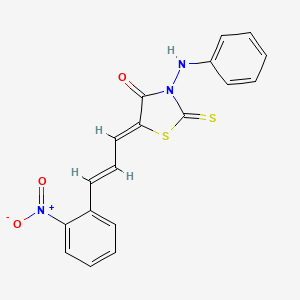
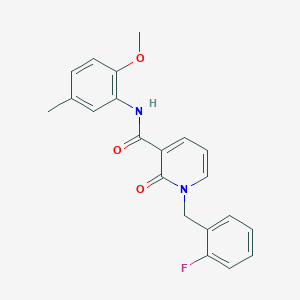
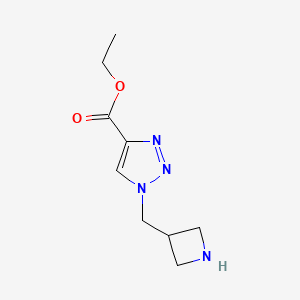
![3-[(4-chlorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2513244.png)

![1-[(3-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2513248.png)